(2-Fluoro-5-methoxy-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine
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Overview
Description
[(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both a fluorinated aromatic ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 2-fluoro-5-methoxybenzaldehyde, can be synthesized from 2-amino-5-methoxytoluene through a series of reactions including nitration, reduction, and formylation.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings to form amines or dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Biological Activity: Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Material Science:
Mechanism of Action
The mechanism of action for [(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-Fluoro-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
[(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is unique due to the combination of a fluorinated aromatic ring and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C20H23FN2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H23FN2O2/c1-13-17(18-11-16(25-3)5-7-20(18)23-13)8-9-22-12-14-10-15(24-2)4-6-19(14)21/h4-7,10-11,22-23H,8-9,12H2,1-3H3 |
InChI Key |
RKIVDQBFOBKBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(C=CC(=C3)OC)F |
Origin of Product |
United States |
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